molecular formula C20H25P B8381708 Cyclohexyldi-o-tolylphosphine

Cyclohexyldi-o-tolylphosphine

Cat. No.: B8381708
M. Wt: 296.4 g/mol
InChI Key: JJEZRXUFXBDEPY-UHFFFAOYSA-N
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Description

Cyclohexyldi-o-tolylphosphine is a tertiary phosphine compound with the chemical formula C20H25P. It is characterized by the presence of two o-tolyl groups and one cyclohexyl group attached to a central phosphorus atom. This compound is known for its applications in various fields, including catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyldi-o-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylphosphine with o-tolylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of bis(o-tolyl)cyclohexylphosphine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyldi-o-tolylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(o-tolyl)cyclohexylphosphine include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from reactions involving bis(o-tolyl)cyclohexylphosphine depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .

Scientific Research Applications

Cyclohexyldi-o-tolylphosphine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(o-tolyl)cyclohexylphosphine in catalytic processes involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various chemical transformations by providing an active site for the reaction to occur. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to bis(o-tolyl)cyclohexylphosphine include other tertiary phosphines such as:

  • Tri(o-tolyl)phosphine
  • Bis(m-anisyl)cyclohexylphosphine
  • Bis(p-anisyl)cyclohexylphosphine

Uniqueness

Cyclohexyldi-o-tolylphosphine is unique due to its specific combination of o-tolyl and cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C20H25P

Molecular Weight

296.4 g/mol

IUPAC Name

cyclohexyl-bis(2-methylphenyl)phosphane

InChI

InChI=1S/C20H25P/c1-16-10-6-8-14-19(16)21(18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h6-11,14-15,18H,3-5,12-13H2,1-2H3

InChI Key

JJEZRXUFXBDEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3C

Origin of Product

United States

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